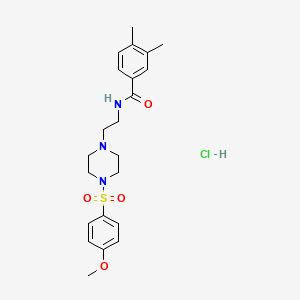
Chlorhydrate de N-(2-(4-((4-méthoxyphényl)sulfonyl)pipérazin-1-yl)éthyl)-3,4-diméthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C22H30ClN3O4S and its molecular weight is 468.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Le dérivé pipérazine D2 (un composé lié à celui que vous avez mentionné) a été étudié pour son potentiel neuroprotecteur. Des études in silico ont identifié D2 comme un inhibiteur de l'acétylcholinestérase (AChEI). Des expériences in vivo ont démontré que D2 atténuait les altérations comportementales et neurochimiques induites par le chlorure d'aluminium (AlCl3). Il a amélioré la mémoire à court terme, réduit les niveaux d'anxiété et diminué l'activité de l'AChE. De plus, D2 a restauré les niveaux endogènes d'enzymes antioxydantes, suggérant son potentiel pour atténuer les effets toxiques de l'aluminium .
- Application: Bien que n'étant pas directement liés au composé que vous avez mentionné, des 2-aryl-5-(4-pipérazin-1-yl)oxazoles et des 5-[(4-arylsulfonyl)pipérazin-1-yl]-2-phényloxazoles fonctionnalisés ont été synthétisés et évalués pour leurs propriétés anticancéreuses. Les dérivés de la pipérazine comme ceux-ci sont des cibles attrayantes en raison de leur polyvalence et de leurs effets thérapeutiques potentiels .
Neuroprotection et recherche sur la maladie d'Alzheimer
Recherche anticancéreuse
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to targetG protein-coupled receptors , specifically alpha1-adrenergic receptors . These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
Similar compounds, such as piperazine derivatives, have been reported to act asantagonists to their target receptors . As antagonists, these compounds bind to the receptors and block their activation, preventing the physiological response .
Biochemical Pathways
The alpha1-adrenergic receptors, which are potential targets of this compound, are involved in numerous pathways related tocardiac function , blood pressure regulation , and smooth muscle contraction .
Pharmacokinetics
A study on similar compounds reported absorption, distribution, metabolism, and excretion (adme) calculations . These calculations can provide insights into the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The antagonistic action on alpha1-adrenergic receptors can lead to effects such asrelaxation of smooth muscles and lowering of blood pressure .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have potential as an acetylcholinesterase inhibitor . This interaction with the enzyme acetylcholinesterase suggests that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride could have implications in neurological disorders such as Alzheimer’s disease .
Cellular Effects
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride has shown to influence cell function . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to attenuate the neurotoxic effects of aluminium chloride in rats, showing an improvement in their performance in behavioral tests .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to lower acetylcholinesterase activity, suggesting a mechanism of action related to enzyme inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride can change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical implications .
Dosage Effects in Animal Models
The effects of the compound can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3,4-dimethylbenzamide hydrochloride can affect its activity or function . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3,4-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-17-4-5-19(16-18(17)2)22(26)23-10-11-24-12-14-25(15-13-24)30(27,28)21-8-6-20(29-3)7-9-21;/h4-9,16H,10-15H2,1-3H3,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVNORURMAHMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)
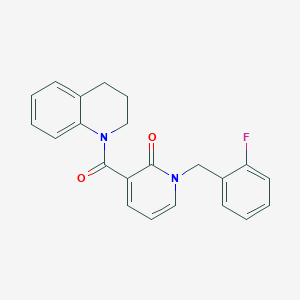
![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)

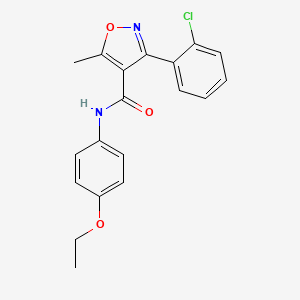

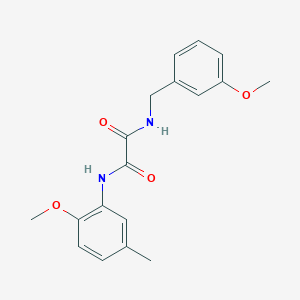
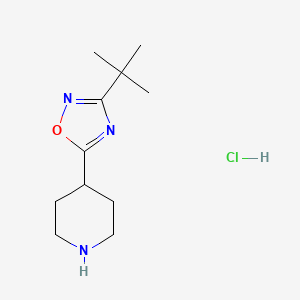
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)
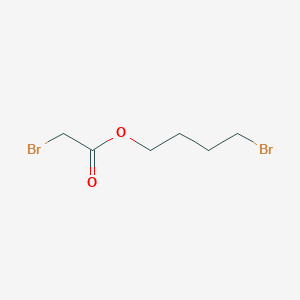
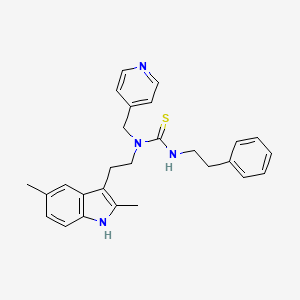

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2432183.png)
